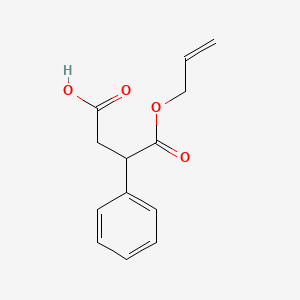
4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid
Vue d'ensemble
Description
“4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid” is a chemical compound with the CAS Number: 1597781-21-9 and a molecular weight of 234.25 .
Synthesis Analysis
The synthesis of similar compounds, such as 4-oxo-2-butenoic acids, has been achieved through microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid . The reaction conditions provide the desired products in moderate to excellent yields for a wide range of substrates .Molecular Structure Analysis
The molecular formula of “4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid” is C13H14O4 . The InChI Code is 1S/C13H14O4/c1-2-8-17-13(16)11(9-12(14)15)10-6-4-3-5-7-10/h2-7,11H,1,8-9H2,(H,14,15) .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a density of 1.2±0.1 g/cm3, a boiling point of 313.5±22.0 °C at 760 mmHg, and a flash point of 131.7±15.8 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds .Applications De Recherche Scientifique
-
- Application : Synthesis of 4-oxo-2-butenoic acids
- Method : The synthesis of 4-oxo-2-butenoic acid is achieved by microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid . Different conditions are required depending on the nature of the methylketone substituent, with aryl derivatives proceeding best using tosic acid and aliphatic substrates reacting best with pyrrolidine and acetic acid .
- Results : The reaction provides the desired products in moderate to excellent yields for a wide range of substrates .
-
- Application : Inhibition of COX-2
- Method : The ability of the test compounds to inhibit the ability of COX-2 to catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2) was determined using a COX inhibitor screening assay kit .
- Results : The specific results or outcomes of this application were not provided in the source .
-
- Application : Oxidation of 4-Oxo-4-phenyl butanoic acid
- Method : Tripropylammonium fluorochromate (TriPAFC) in acetic acid-water medium oxidizes 4-oxo-4-phenyl butanoic acid (4-Oxo acid) in the presence of perchloric acid .
- Results : The reaction is first order each in [TriPAFC], [4-Oxo acid] and [H+] .
-
- Application : Synthesis of Indole Derivatives
- Method : Indole derivatives can be synthesized using a variety of methods, including the Fischer indole synthesis, the Madelung synthesis, and the Bischler-Mohlau indole synthesis .
- Results : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
-
- Application : Reaction of 2-cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide
- Method : The reaction involves the use of IR (KBr), (ν max, cm −1): 3390 (NH), 3050 (C–H arom), 2981 (C–H aliph), 1724 (C=O amide), 1676 (C=O pyrone), 1615, 1590 (C=C), 1076 (P–O–C), 747 (P=S) .
- Results : The specific results or outcomes of this application were not provided in the source .
- Field : Organic Chemistry
- Application : Synthesis of 4-oxo-2-butenoic acids
- Method : The synthesis of 4-oxo-2-butenoic acid is achieved by microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid . Different conditions are required depending on the nature of the methylketone substituent, with aryl derivatives proceeding best using tosic acid and aliphatic substrates reacting best with pyrrolidine and acetic acid .
- Results : The reaction provides the desired products in moderate to excellent yields for a wide range of substrates .
Safety And Hazards
The safety information available indicates that this compound has the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H312, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .
Orientations Futures
Propriétés
IUPAC Name |
4-oxo-3-phenyl-4-prop-2-enoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-2-8-17-13(16)11(9-12(14)15)10-6-4-3-5-7-10/h2-7,11H,1,8-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNDWLHGOLOEAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(CC(=O)O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



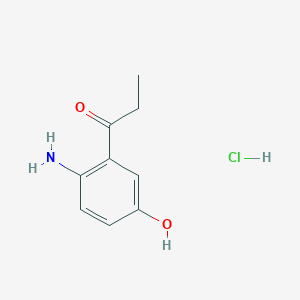
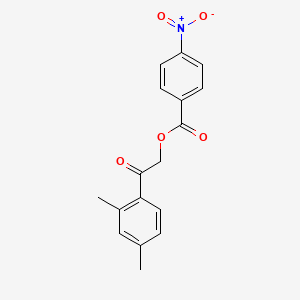
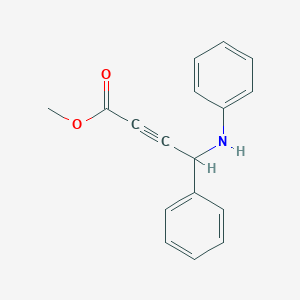
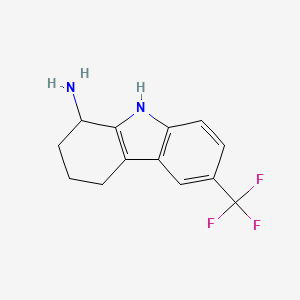
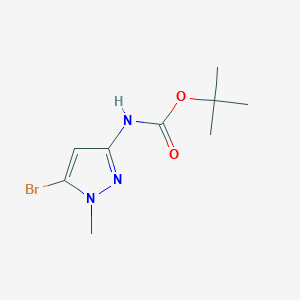
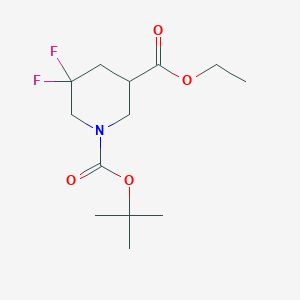
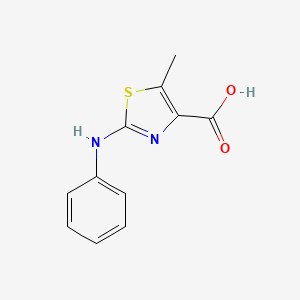
![Ethyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B1403986.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1403989.png)
![5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1403991.png)
![Ethyl spiro[3.3]heptane-2-carboxylate](/img/structure/B1403992.png)
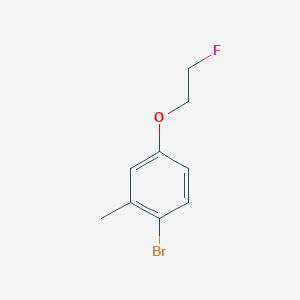
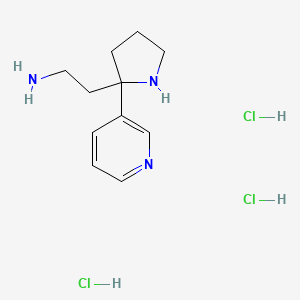
![(5,11-Dihydroindolo[3,2-b]carbazol-6-yl)methanol](/img/structure/B1403997.png)